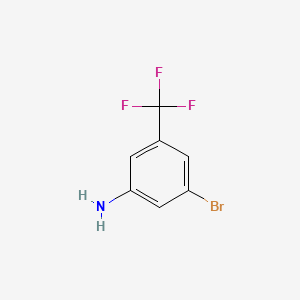

3-Bromo-5-(trifluoromethyl)aniline

Descripción

Investigation of Impurity Formation During Synthesis

The purity of 3-bromo-5-(trifluoromethyl)aniline is critical for its application as an intermediate in the pharmaceutical industry. srce.hrresearchgate.net Analysis of the compound has revealed the presence of several impurities, typically in the range of 0.1–1.5%. srce.hr The identification and characterization of these impurities are essential for understanding and optimizing the synthesis process. srce.hrresearchgate.net

A key study utilized a combination of ultra-high-performance liquid chromatography (UHPLC) with ultraviolet diode array detection (UV-DAD), mass spectrometry (MS), and an advanced technique involving liquid chromatography-solid phase extraction/nuclear magnetic resonance (LC-SPE/NMR) to identify unknown impurities. srce.hrresearchgate.net

Detailed Research Findings

The impurities were separated and detected at specific relative retention times (RRT) with respect to the main peak of this compound in the UHPLC chromatogram. srce.hr

| Impurity | Relative Retention Time (RRT) | Structural Identification | Method of Identification |

|---|---|---|---|

| Impurity 1 | 1.21 | Di-bromo derivative of 3-(trifluoromethyl)aniline (B124266) | LC-SPE/NMR, MS |

| Impurity 2 | 1.26 | Di-bromo derivative of 3-(trifluoromethyl)aniline | LC-SPE/NMR, MS |

| Impurity 3 | 1.31 | Di-bromo derivative of 3-(trifluoromethyl)aniline | LC-SPE/NMR, MS |

Spectroscopic and Structural Analysis of this compound

The chemical compound this compound is subject to rigorous spectroscopic and structural analysis to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are instrumental in elucidating its molecular structure.

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTLKVYOWNTDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203491 | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54962-75-3 | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54962-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054962753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4G2QG6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 3 Bromo 5 Trifluoromethyl Aniline

The key stages of the synthesis are:

Acetylation : The starting material, 4-bromo-2-trifluorotoluidine, undergoes acetylation to protect the amine group. This is typically achieved using acetic anhydride (B1165640) in acetic acid. google.com

Nitration : A nitro group is introduced to the acetylated intermediate. This reaction uses a nitrating agent like nitric acid in the presence of concentrated sulfuric acid.

Deacetylation : The acetyl protecting group is removed by hydrolysis, often with hydrochloric acid, to reveal the free amine. google.com

Deamination : The original amino group (from the starting toluidine) is removed. This is a crucial step that involves forming a diazonium salt with a reagent like sodium nitrite, which is then removed via reduction, for instance with hypophosphorous acid in the presence of a copper catalyst. google.comgoogle.com

Reduction : The nitro group that was introduced earlier is reduced to form the final aniline (B41778) product. This reduction can be carried out using iron powder in the presence of a small amount of acid. google.com

This synthetic route is also adaptable for preparing related compounds such as 3-chloro-5-(trifluoromethyl)aniline (B3024741) and 3-fluoro-5-(trifluoromethyl)aniline. google.com

Chemical Properties and Reactivity

Physical and Spectroscopic Properties

This compound is typically a liquid at room temperature. cymitquimica.com Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54962-75-3 | nih.gov |

| Molecular Formula | C₇H₅BrF₃N | nih.gov |

| Molecular Weight | 240.02 g/mol | nih.gov |

| Appearance | Liquid | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 3-Amino-5-bromobenzotrifluoride, 3-bromo-5-trifluoromethyl-phenylamine | nih.govcymitquimica.com |

Spectroscopic data is available for this compound, with techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy having been used for its characterization. nih.gov Furthermore, advanced hyphenated techniques like liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE/NMR) have been employed to identify and characterize impurities in samples of the compound, demonstrating the importance of analytical verification in its application. researchgate.netsrce.hr

Key Chemical Reactions

The reactivity of this compound is dominated by its two primary functional groups: the bromine atom and the amine group.

Reactions at the Bromine Site : The carbon-bromine bond allows for a variety of transition-metal-catalyzed cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. A notable example is the Ullmann condensation, a copper-catalyzed reaction, used to couple the aniline (B41778) with 4-methyl-1H-imidazole. google.comthieme-connect.com This reaction is a key step in the synthesis of the cancer drug Nilotinib. thieme-connect.com

Reactions at the Amine Site : The primary amine group (-NH2) is nucleophilic and can undergo a range of reactions. These include N-alkylation, such as N-propylation via reductive amination with propionaldehyde, and acylation to form amides. For example, it is reacted with 3-iodo-4-methylbenzoyl chloride to form an amide intermediate during the synthesis of Nilotinib. thieme-connect.com

Applications in Research and Synthesis

Role as a Synthetic Intermediate

This compound is a versatile bifunctional building block in organic synthesis. The presence of two distinct reactive sites—the bromo substituent and the amino group—allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures. Chemists utilize this compound to explore novel synthetic pathways and to create materials with specific properties, such as advanced polymers. Its role as a fluorine-containing raw material is particularly crucial, as it provides a way to incorporate the beneficial trifluoromethyl group into a target molecule without resorting to potentially difficult direct fluorination chemistry. srce.hr

Use in the Development of Bioactive Molecules

The most significant application of this compound is as a key starting material in the synthesis of bioactive molecules, especially pharmaceuticals. google.com

Anticancer Agents : It is a critical intermediate in the production of several anticancer drugs. google.com Its most prominent role is in the synthesis of Nilotinib , a medication used to treat chronic myelogenous leukemia (CML). thieme-connect.com The synthesis involves coupling the aniline (B41778) with 4-methylimidazole, followed by acylation and a final Buchwald-Hartwig amination step. thieme-connect.com

Enzyme Inhibitors : Research has shown that derivatives of this aniline can act as potent enzyme inhibitors. For instance, it was used in a study that developed inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), where the trifluoromethyl group was found to significantly enhance the binding affinity to the enzyme.

In these applications, the trifluoromethyl group is instrumental in modulating the pharmacokinetic properties of the final drug, such as improving metabolic stability and cell membrane permeability. bldpharm.com

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Trifluoromethyl Aniline

Quantum Chemical Calculations of Electronic Structure

The electronic structure of 3-Bromo-5-(trifluoromethyl)aniline is investigated using sophisticated computational methods. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the molecule. researchgate.net The DFT method, particularly with hybrid functionals like B3LYP, combined with various basis sets (e.g., 6-31G, 6-311G), is utilized to optimize the molecular geometry to its lowest energy state. researchgate.netdergipark.org.tr

These calculations provide fundamental information about the distribution of electrons within the molecule, bond lengths, bond angles, and dihedral angles. For instance, studies on analogous molecules like 2-chloro-5-(trifluoromethyl)aniline have been successfully carried out using these methods to elucidate their structural and electronic properties. researchgate.net The optimized geometric structure serves as the foundation for all subsequent computational analyses, including molecular orbital theory and reactivity predictions.

Molecular Orbital Theory Analysis (HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory is central to understanding chemical reactivity. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. thaiscience.info Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.netthaiscience.info

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com Theoretical calculations for similar aniline (B41778) derivatives show that the presence of electron-withdrawing groups, like bromine and trifluoromethyl, significantly influences the energies of these frontier orbitals. researchgate.netdergipark.org.tr

Below is a table illustrating the typical frontier molecular orbital energies calculated for an analogous compound using DFT methods.

| Computational Parameter | Energy (eV) |

| EHOMO (Highest Occupied Molecular Orbital) | -7.467 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.682 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 6.785 |

| Note: Data presented is illustrative and based on calculations for analogous molecules. mdpi.com |

Prediction of Chemical Reactivity Descriptors

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These parameters quantify the reactive tendencies of a molecule and are derived from conceptual DFT. thaiscience.info

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. thaiscience.info

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). thaiscience.info

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. thaiscience.info

The following table contains representative values for these descriptors, as derived from theoretical calculations on similar aromatic amines. thaiscience.info

| Reactivity Descriptor | Definition | Typical Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.467 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.682 |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.393 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.075 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.449 |

| Note: Data presented is illustrative and based on calculations for analogous molecules. thaiscience.infomdpi.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.infotandfonline.com The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different values of electrostatic potential. researchgate.net

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to attack by electrophiles. For this compound, such regions are expected around the nitrogen atom of the amine group due to its lone pair of electrons and across the π-system of the aromatic ring. thaiscience.info

Blue and Green Regions: These colors represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to attack by nucleophiles. Positive potential is expected on the hydrogen atoms of the amine group. Notably, halogen atoms like bromine often exhibit a region of positive potential along the extension of the C-Br bond, known as a sigma-hole (σ-hole), making it a site for specific types of interactions. researchgate.net

The MEP surface provides a visual guide to the molecule's reactivity, highlighting the regions most likely to engage in electrostatic interactions. researchgate.net

Thermodynamic Parameter Computations and Conformational Analysis

Quantum chemical calculations can be used to predict various thermodynamic parameters of this compound. By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), enthalpy (H), and entropy (S) can be determined at different temperatures. mdpi.com

This information is crucial for understanding the molecule's stability and behavior under varying thermal conditions. Furthermore, conformational analysis can be performed to identify the most stable three-dimensional arrangement of the atoms. For this compound, this would involve analyzing the rotation around the C-N bond to find the conformer with the lowest Gibbs free energy.

An illustrative table of calculated thermodynamic parameters at a standard temperature is provided below.

| Thermodynamic Parameter | Unit | Calculated Value |

| Zero-Point Vibrational Energy | kcal/mol | 65.8 |

| Enthalpy (H) | kcal/mol | 70.5 |

| Gibbs Free Energy (G) | kcal/mol | 42.1 |

| Entropy (S) | cal/mol·K | 95.2 |

| Specific Heat Capacity (Cv) | cal/mol·K | 38.7 |

| Note: Data is for illustrative purposes and based on typical values for similar molecules. |

Investigation of Hyperconjugative Interactions

Hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital, play a significant role in stabilizing molecular structures. In this compound, these interactions can be investigated using techniques like Natural Bond Orbital (NBO) analysis.

Key hyperconjugative interactions likely to be present in this molecule include:

The delocalization of the nitrogen atom's lone pair electrons (n) into the anti-bonding π* orbitals of the aromatic ring. This n → π* interaction is characteristic of anilines and contributes significantly to the electronic properties of the molecule.

Interactions involving the sigma (σ) electrons of the C-H and C-C bonds of the ring with adjacent anti-bonding orbitals.

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

3-Bromo-5-(trifluoromethyl)aniline serves as a crucial intermediate and building block in the synthesis of elaborate organic molecules. google.com Its utility is primarily derived from the presence of both an amino group and a bromine atom, which can undergo a wide range of chemical transformations. The trifluoromethyl group significantly influences the molecule's electronic properties, enhancing characteristics like metabolic stability and lipophilicity in the final products, which is particularly desirable in medicinal chemistry. biosynth.com

This compound is a key starting material for various multi-step syntheses in the pharmaceutical and agrochemical industries. For instance, it is an essential intermediate in the production of the anticancer drug Nilotinib. biosynth.com A study involving the reaction of this compound to produce a precursor for Nilotinib highlighted its synthetic utility, achieving a significant reaction yield. biosynth.com The process of creating such complex molecules often involves a series of reactions, including acetylization, nitration, deacetylation, deamination, and reduction, starting from related precursors to eventually yield the desired aniline (B41778). google.com

The dual functionality of the molecule allows for orthogonal chemical strategies. The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, while the bromo group is a prime handle for carbon-carbon bond formation through various cross-coupling reactions. This adaptability makes it an indispensable component for constructing complex molecular frameworks.

Role in the Synthesis of Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds containing a trifluoromethyl group is a significant focus in organic chemistry due to their widespread applications in pharmaceuticals, pesticides, and materials science. nih.gov this compound is an ideal precursor for creating a variety of nitrogen-containing heterocycles. The aniline nitrogen can act as a nucleophile or be transformed into a diazonium salt, opening up numerous pathways for cyclization reactions.

A notable example that showcases the synthetic potential of this structural motif is the use of a closely related compound, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, in Suzuki-Miyaura cross-coupling reactions. nih.govrsc.orgresearchgate.net This reaction facilitates the introduction of various aryl and heteroaryl groups at the C3 position, demonstrating how the bromo-substituent on a trifluoromethyl-bearing heterocyclic precursor can be effectively functionalized. nih.govrsc.orgresearchgate.net This strategy allows for the creation of a diverse library of complex, diarylated pyrimidine (B1678525) derivatives. nih.govrsc.org The development of these efficient arylation methods, often assisted by microwave irradiation and specialized palladium catalysts, highlights the importance of bromo-trifluoromethyl scaffolds in accessing novel heterocyclic structures. nih.govrsc.org

Development of Specialty Chemicals and Materials

The distinct properties imparted by the trifluoromethyl group, such as thermal stability, chemical resistance, and hydrophobicity, make this compound an attractive candidate for the development of advanced materials. researchgate.net

Research on Fluorinated Polymer Synthesis

Fluoropolymers are a class of polymers known for their exceptional properties, including high resistance to heat and chemicals, low friction coefficients, and durability. researchgate.net These characteristics are a direct result of the high strength of the carbon-fluorine bond. researchgate.net While direct polymerization of this compound is not widely documented in public literature, its structure is analogous to monomers used in the synthesis of specialty polymers. The aniline functional group can, in principle, undergo polymerization to form fluorinated polyanilines. Such materials are of research interest for applications requiring high thermal stability and specific electronic properties. The trifluoromethyl group would be expected to enhance the polymer's hydrophobicity and stability, making it suitable for use in specialty coatings, membranes, and electronic components. researchgate.net

Applications in Surfactant Chemistry

There is limited publicly available research specifically detailing the application of this compound in surfactant chemistry. However, the structural features of the molecule are relevant to surfactant design. The trifluoromethyl group is strongly hydrophobic (lipophilic), a key characteristic for the "tail" of a surfactant molecule. The aniline group provides a hydrophilic "head" that can be further modified to tune the surfactant's properties. This combination of a hydrophobic tail and a modifiable hydrophilic head suggests a potential, though currently underexplored, application in the formulation of specialty surfactants for niche applications where high chemical or thermal stability is required.

Preparation of Organoboron Reagents for Advanced Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and fine chemicals. nih.gov this compound is an excellent substrate for these reactions, where the bromine atom is substituted with various organic groups using an organoboron reagent. nih.gov

The Suzuki-Miyaura reaction typically involves the coupling of an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov Research has demonstrated the successful coupling of various unprotected ortho-bromoanilines with a wide range of boronic esters, yielding complex arylated anilines in good to excellent yields. nih.gov This methodology is robust and can tolerate numerous functional groups, making it highly valuable for creating diverse molecular structures. nih.gov

The general mechanism for such a cross-coupling reaction is outlined in the table below.

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium complex, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. |

This table describes the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This capability allows this compound to be coupled with a vast array of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters, providing a direct route to complex substituted anilines that are precursors to valuable final products. nih.govbeilstein-journals.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Function as a Crucial Fluorinated Pharmaceutical Intermediate

3-Bromo-5-(trifluoromethyl)aniline is a vital intermediate in the synthesis of fluorinated pharmaceuticals. mdpi.comgoogle.com The inclusion of a trifluoromethyl (CF3) group is a widely used strategy in drug design to enhance desirable characteristics of a drug candidate. mdpi.comnih.govhovione.com This group can improve a molecule's metabolic stability, lipophilicity, and its ability to bind to target proteins. mdpi.comnih.govacs.org As a result, this compound serves as a critical building block for introducing the CF3 group into more complex molecules, which helps to optimize the pharmacokinetic and pharmacodynamic profiles of new drugs. mdpi.comgoogle.com The presence of the bromine atom also provides a reactive site for various chemical coupling reactions, further adding to its versatility in organic synthesis.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This aniline (B41778) derivative is a documented starting material or key intermediate in the production of several Active Pharmaceutical Ingredients (APIs) and compounds under investigation for therapeutic use. biosynth.combeilstein-journals.org

Development of Kinase Inhibitors (e.g., Nilotinib, Ponatinib, Radotinib, Cinalcet, Anacetrapib)

Kinase inhibitors represent a significant class of targeted therapies, particularly in oncology, and this compound is integral to the synthesis of several prominent drugs in this category.

Nilotinib: A tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML), the synthesis of Nilotinib prominently features the use of this compound. thieme-connect.comepo.orggoogle.comnewdrugapprovals.org One synthetic route involves the coupling of this compound with 4-methylimidazole. thieme-connect.comnewdrugapprovals.org

Ponatinib: This multi-targeted tyrosine kinase inhibitor is also used for CML. Its synthesis involves the reaction of 4-((4-methylpiperazin-1-yl)methylene)-3-trifluoromethylaniline, a derivative of the primary compound. google.com

Radotinib: Also a kinase inhibitor for CML, Radotinib's chemical name is (Z)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzimidic acid, indicating that this compound is a precursor to a key part of its final structure. apexbt.com

Cinacalcet: This drug is a calcimimetic agent. While its synthesis does not directly start from this compound, it does proceed from a closely related compound, 1-bromo-3-(trifluoromethyl)benzene, to form a key intermediate, 3-(3-trifluoromethylphenyl)propanal. mdpi.comresearchgate.netthieme-connect.de This highlights the importance of the trifluoromethylphenyl moiety in this class of drugs.

Anacetrapib: Anacetrapib is an investigational cholesteryl ester transfer protein (CETP) inhibitor.

| Drug Name | Target | Therapeutic Area | Role of this compound |

| Nilotinib | Tyrosine Kinase | Oncology (CML) | Key starting material and intermediate. thieme-connect.comepo.orggoogle.comnewdrugapprovals.org |

| Ponatinib | Tyrosine Kinase | Oncology (CML) | Precursor to a key synthetic fragment. google.com |

| Radotinib | Tyrosine Kinase | Oncology (CML) | Precursor to a key structural component. apexbt.com |

| Cinacalcet | Calcimimetic | Hyperparathyroidism | A related compound, 1-bromo-3-(trifluoromethyl)benzene, is used in its synthesis. mdpi.comresearchgate.net |

| Anacetrapib | CETP Inhibitor | High Cholesterol | N/A |

Synthesis of Antiviral Agents

The trifluoromethyl group is known to enhance the biological activity of various compounds, including those with antiviral properties. Research has shown that trifluoromethyl-substituted phenyl moieties are present in some antiviral drugs, such as the HIV protease inhibitor Tipranavir. mdpi.com The incorporation of the CF3 group can improve metabolic stability and binding interactions with viral targets. mdpi.com

Contributions to Anticancer Drug Discovery

Beyond specific, approved drugs, this compound is a valuable compound in broader anticancer drug discovery efforts. google.com It is cited as an important intermediate for novel anticancer medicines. google.com The trifluoromethyl group can enhance the potency of compounds against cancer cell lines. The structure of this aniline allows for diverse chemical modifications, enabling the creation of libraries of new molecules for screening against various cancer targets. The bromine atom is particularly useful as it allows for palladium-catalyzed cross-coupling reactions, a common and powerful tool for building complex molecules in the search for new anticancer agents.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The study of how a molecule's structure relates to its biological activity (SAR) and properties (SPR) is a cornerstone of medicinal chemistry. nih.govresearchgate.netmdpi.com this compound is a useful tool in these studies because the effects of its functional groups are relatively well-understood.

Influence of the Trifluoromethyl Group on Lipophilicity and Metabolic Stability in Biological Systems

The trifluoromethyl group has a profound impact on a molecule's lipophilicity and metabolic stability, two critical parameters for a successful drug. mdpi.comnih.govacs.orgresearchgate.net

Lipophilicity: The CF3 group is significantly more lipophilic (fat-soluble) than a methyl group, which can enhance a drug's ability to cross biological membranes and reach its target. mdpi.comnih.gov The Hansch lipophilicity parameter (π) for the CF3 group is +0.88, quantifying its contribution to making a molecule more lipid-soluble. mdpi.com This increased lipophilicity can lead to improved absorption and distribution in the body. mdpi.comacs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to being broken down by metabolic enzymes in the body, particularly cytochrome P450 enzymes. mdpi.comnih.govresearchgate.net By strategically placing a CF3 group on a molecule, medicinal chemists can block a potential site of metabolism. This can increase the drug's half-life, meaning it stays in the body longer and can be administered less frequently. mdpi.comresearchgate.net

Impact on Binding Affinity and Selectivity Towards Biological Targets

The unique structural characteristics of this compound, specifically the presence of both a bromine atom and a trifluoromethyl (-CF3) group on the aniline ring, play a pivotal role in modulating its interaction with biological targets. These substituents significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This electronic pull can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com Furthermore, the -CF3 group is more lipophilic and larger than a methyl group, which can lead to increased hydrophobic interactions within the binding pocket of a protein, potentially boosting binding affinity and selectivity. mdpi.comresearchgate.net The strategic incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule and enhance its binding to therapeutic targets. mdpi.com In some instances, the introduction of a trifluoromethyl group has led to a significant, even tenfold, increase in binding affinity. nih.gov

Research has shown that the presence of the trifluoromethyl group in aniline derivatives, including this compound, enhances binding affinity towards certain biological targets. For instance, studies on fibroblast growth factor receptor (FGFR) inhibitors have indicated that the trifluoromethyl substitution leads to enhanced receptor binding affinity and selectivity when compared to non-fluorinated analogs. The combined electronic and steric effects of the bromine and trifluoromethyl groups in this compound create a unique pharmacophore that can be exploited in the design of selective and potent ligands for various biological targets.

Impurity Profiling and Control in Pharmaceutical Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a thorough understanding and control of impurities are mandated by regulatory agencies worldwide.

Identification of Process-Related and Degradation Impurities

Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) and the degradation of the substance over time (degradation products). gally.chikev.org For this compound, which serves as an intermediate in the synthesis of some pharmaceuticals, a comprehensive impurity profile is essential. google.com

Process-Related Impurities: These impurities can include:

Starting Materials: Unreacted starting materials used in the synthesis of this compound.

By-products: Unwanted products formed during the chemical reactions.

Intermediates: Compounds that are formed and then consumed during the synthesis but may remain in the final product if the reaction is incomplete.

Reagents, Ligands, and Catalysts: These substances are used to facilitate the chemical reactions and may be carried over into the final product. gally.ch

A study focusing on the impurity profiling of this compound using liquid chromatography-solid-phase extraction/nuclear magnetic resonance (LC-SPE/NMR) successfully identified three main unknown impurities. srce.hrresearchgate.net These were determined to be di-bromo derivatives of 3-(trifluoromethyl)aniline (B124266), highlighting the types of by-products that can be generated during its synthesis. srce.hrresearchgate.net

Degradation Impurities: These impurities result from the chemical breakdown of the drug substance during storage or handling. Stress testing, which involves exposing the substance to harsh conditions (e.g., heat, light, humidity, and different pH levels), is conducted to identify potential degradation products. ikev.org

The following table summarizes the types of impurities that could be associated with this compound:

| Impurity Type | Potential Origin | Example |

| Process-Related | Synthesis | Di-bromo derivatives of 3-(trifluoromethyl)aniline srce.hrresearchgate.net |

| Synthesis | Unreacted starting materials gally.ch | |

| Synthesis | Residual catalysts or reagents gally.ch | |

| Degradation | Storage/Handling | Products of oxidation, hydrolysis, or photolysis ikev.org |

Adherence to Regulatory Guidelines for Impurity Thresholds (e.g., ICH, FDA, EMA)

The control of impurities in pharmaceutical substances is governed by stringent regulatory guidelines established by international bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and national agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov

The primary guideline for impurities in new drug substances is ICH Q3A(R2) . gally.cheuropa.eu This guideline provides a framework for the reporting, identification, and qualification of impurities. It establishes thresholds based on the maximum daily dose of the drug.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Data derived from ICH Q3A(R2) Guideline gally.ch

Reporting Threshold: Impurities above this level must be reported in the regulatory submission. gally.ch

Identification Threshold: Impurities present at levels above this threshold must have their structures identified. gally.chikev.org

Qualification Threshold: Impurities found at levels higher than this threshold require qualification, which involves gathering and evaluating data to establish the biological safety of the impurity. gally.ch An impurity is considered qualified if its level has been adequately justified by scientific literature, it is a significant metabolite, or through toxicological studies. fda.gov

The FDA and EMA have adopted these ICH guidelines and provide further guidance on their implementation. nih.govgmp-compliance.org The FDA's guidance for Abbreviated New Drug Applications (ANDAs) also emphasizes the importance of comparing the impurity profile of a generic drug product to that of the reference listed drug (RLD). fda.gov Any new impurity or a higher level of an existing impurity in the generic product must be identified and qualified. nih.gov

For impurities that are known to be unusually potent or toxic, the established thresholds may not be sufficient, and lower limits may be required. fda.gov The ultimate goal of these regulatory guidelines is to ensure that all impurities in a drug substance are controlled to levels that are safe for patients. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it serves as a starting material in the synthesis of sulfonamide derivatives (e.g., N-(3-Bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide) through reactions with benzenesulfonyl chloride under basic conditions. Key optimization parameters include:

- Temperature control : Reactions often proceed at room temperature or mild heating (20–80°C).

- Solvent selection : Toluene or dichloromethane (DCM) is used for solubility and stability .

- Catalysts : Base catalysts like triethylamine (TEA) improve yields by neutralizing acidic byproducts .

Data Table :

| Reaction Type | Yield | Conditions | Reference |

|---|---|---|---|

| Sulfonylation | 26% | Toluene, RT, 8 h | |

| Thiourea formation | 40% | DCM, ice-bath, 18 h stirring |

Basic: What purification techniques are effective for isolating this compound derivatives?

Methodological Answer:

Flash column chromatography (FCC) and preparative HPLC are standard methods:

- Flash chromatography : Uses gradients of hexane:ethyl acetate (e.g., 70:30) to separate products based on polarity .

- Preparative HPLC : Ideal for polar impurities; achieves >90% purity via reverse-phase C18 columns with acetonitrile/water mobile phases .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products .

Advanced: How can unknown impurities in this compound be identified and quantified?

Methodological Answer:

Liquid chromatography-solid phase extraction/nuclear magnetic resonance (LC-SPE/NMR) combined with UHPLC-UV-DAD is a robust approach:

- LC-SPE/NMR : Enables isolation of impurities (0.1–1.5% abundance) via SPE cartridges, followed by 1D/2D NMR (¹H, ¹³C, COSY) and MS analysis .

- Key parameters :

Advanced: What spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

Multi-nuclear NMR and high-resolution mass spectrometry (HRMS) are critical:

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.5–8.3 ppm) and CF₃ groups (δ -62.9 ppm in ¹⁹F NMR) .

- HRMS : Confirms molecular ions (e.g., [M+H]+ = 315.9352 for a bromo-trifluoromethyl derivative) .

Data Table :

| NMR Type | Key Peaks (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 8.34 (s, 1H), 7.76 (s, 1H) | Aromatic protons | |

| ¹³C | 132.84, 125.93 | Aromatic carbons | |

| ¹⁹F | -62.94 | CF₃ group |

Advanced: How do computational models explain the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) studies reveal:

- Electron-withdrawing effects : The CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions.

- Frontier molecular orbitals (FMOs) : Lower energy LUMOs enhance electrophilic attack susceptibility .

- Solvent effects : Polar solvents stabilize transition states, accelerating reactions like sulfonation .

Advanced: What role does this compound play in designing kinase inhibitors?

Methodological Answer:

It serves as a scaffold in multi-target kinase inhibitors (e.g., VEGFR-2, TIE-2):

- Thiourea derivatives : Synthesized via CS₂ addition to the aniline group, showing nanomolar IC₅₀ values in enzyme assays .

- Structure-activity relationship (SAR) : Bromine enhances hydrophobic interactions with kinase pockets, while CF₃ improves metabolic stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (ACUTE TOX 4 classification) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stability of this compound vary under acidic/basic conditions?

Methodological Answer:

- Acidic conditions : Protonation of the amine group increases solubility but may degrade bromo substituents at high temperatures.

- Basic conditions : Deprotonation facilitates nucleophilic substitution (e.g., Suzuki coupling) but risks hydrolysis of CF₃ groups .

Advanced: Can this compound act as a bioisostere in drug design?

Methodological Answer:

Yes, its CF₃ group mimics methyl or ethyl groups while enhancing bioavailability:

- Metabolic stability : CF₃ reduces oxidative metabolism in cytochrome P450 assays .

- Docking studies : Derivatives bind tightly to microbial enzymes (e.g., leucyl-tRNA synthetase) with ΔG ≈ -9.5 kcal/mol .

Basic: What analytical standards are used to assess the purity of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.